molecular formula C12H21N5O2 B1682056 2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol CAS No. 127390-77-6

2-(4-Morpholino-6-propyl-1,3,5-triazin-2-yl)aminoethanol

Cat. No. B1682056
M. Wt: 267.33 g/mol
InChI Key: NERMEVBNTXXDNG-UHFFFAOYSA-N
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Patent
US04956367

Procedure details

10.83 g (0.05 mole) of 2-[(4-chloro-6-propyl-1,3,5-triazin-2-yl)amino]-ethanol and 15.15 g (0.15 mole) of N-methylmorpholine are mixed in 100 ml of dioxane. The mixture is heated under reflux for 20 hours; it is then cooled and the dioxane is removed under reduced pressure. The residue is dissolved in 200 ml of ethyl acetate. The solution is washed twice with 50 ml of water, dried over sodium sulfate and concentrated. The product crystallizes during the evaporation. 9.23 g of 2-[(4-morpholino-6-propyl-1,3,5-triazin-2-yl)amino]-ethanol identical to the product obtained above are obtained.
Name
2-[(4-chloro-6-propyl-1,3,5-triazin-2-yl)amino]-ethanol
Quantity
10.83 g
Type
reactant
Reaction Step One
Quantity
15.15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([CH2:8][CH2:9][CH3:10])[N:5]=[C:4]([NH:11][CH2:12][CH2:13][OH:14])[N:3]=1.C[N:16]1[CH2:21][CH2:20][O:19][CH2:18][CH2:17]1>O1CCOCC1>[O:19]1[CH2:20][CH2:21][N:16]([C:2]2[N:7]=[C:6]([CH2:8][CH2:9][CH3:10])[N:5]=[C:4]([NH:11][CH2:12][CH2:13][OH:14])[N:3]=2)[CH2:17][CH2:18]1

Inputs

Step One
Name
2-[(4-chloro-6-propyl-1,3,5-triazin-2-yl)amino]-ethanol
Quantity
10.83 g
Type
reactant
Smiles
ClC1=NC(=NC(=N1)CCC)NCCO
Name
Quantity
15.15 g
Type
reactant
Smiles
CN1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
TEMPERATURE
Type
TEMPERATURE
Details
it is then cooled
CUSTOM
Type
CUSTOM
Details
the dioxane is removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 200 ml of ethyl acetate
WASH
Type
WASH
Details
The solution is washed twice with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The product crystallizes during the evaporation

Outcomes

Product
Name
Type
product
Smiles
O1CCN(CC1)C1=NC(=NC(=N1)CCC)NCCO
Measurements
Type Value Analysis
AMOUNT: MASS 9.23 g
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.